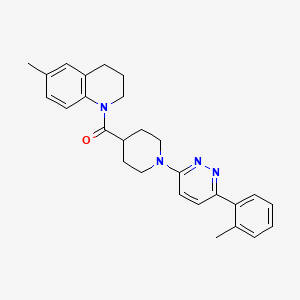![molecular formula C20H18FN3OS B2483000 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1251616-15-5](/img/structure/B2483000.png)
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves sophisticated chemical reactions that yield targeted molecular structures with specific functional groups. For instance, the synthesis of 2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]acetohydrazide reacted with triethyl orthoformate, demonstrating a method to create compounds with acetamide groups and sulfanyl linkages, which is critical in the formation of our compound of interest (Erkin & Krutikov, 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to our subject of interest often features a non-planar configuration between the phenyl and pyrimidine rings. The vibrational spectroscopic analysis, along with density functional theory (DFT) calculations, provide insights into the equilibrium geometry, inter and intramolecular hydrogen bonding, and the stereo-electronic interactions leading to molecular stability (Mary et al., 2022).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are often characterized by their interaction with other molecules and their reactivity under various conditions. For example, the formation of hydrogen-bonded N-H...N intermolecular interactions and weak intramolecular interactions C-H...O and N-H...O are significant for understanding the chemical behavior and reactivity of these molecules (Mary et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, including their vibrational spectra and the impact of rehybridization and hyperconjugation on their structure, can be analyzed through Raman and Fourier transform infrared spectroscopy. These techniques, combined with ab initio calculations, offer detailed insights into the vibrational signatures and molecular geometry (Mary et al., 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be understood through natural bond orbital (NBO) analysis and Hirshfeld surface analysis. These analyses reveal the electron density distribution, the nature of chemical bonds, and the quantitative contributions of intermolecular interactions toward the crystal packing and stability of the compound (Mary et al., 2020).
Applications De Recherche Scientifique
Vibrational Spectroscopic Analysis and Molecular Structure
Research on similar molecules, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin-2-yl)sulfanyl] acetamide, has focused on characterizing vibrational signatures using Raman and Fourier transform infrared spectroscopy. These studies utilize density functional theory to explore geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers. Such analyses are crucial for understanding the stereo-electronic interactions that contribute to the molecule's stability and can be applied to similar compounds like 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide for their potential pharmaceutical applications or material science applications (Jenepha Mary, Pradhan, & James, 2022).
Quantum Chemical Insight and Antiviral Potency
Another area of focus has been the quantum chemical analysis of similar molecules, particularly their molecular structure, NBO analysis, and spectroscopic characteristics. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, a molecule with structural similarities, have revealed insights into its optimized geometry, intermolecular interactions, and potential as an antiviral agent, particularly against SARS-CoV-2. These findings suggest that compounds like 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide could also be investigated for their antiviral properties, leveraging quantum chemical insights for drug design and development (Mary et al., 2020).
Photophysical Properties and Material Applications
The study of iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands, including those related to 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide, highlights the importance of such compounds in the development of advanced materials. These complexes, with modifications in their cyclometallating ligands, exhibit distinct photophysical properties, such as green emission and high photoluminescence quantum yields. Research in this area underscores the potential of sulfanyl- and sulfone-functionalized compounds in creating materials with specific optical properties, which could be useful in fields ranging from optoelectronics to sensors (Constable, Ertl, Housecroft, & Zampese, 2014).
Propriétés
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-13-5-3-4-6-17(13)23-18(25)12-26-19-11-14(2)22-20(24-19)15-7-9-16(21)10-8-15/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEPRVKHNKXVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

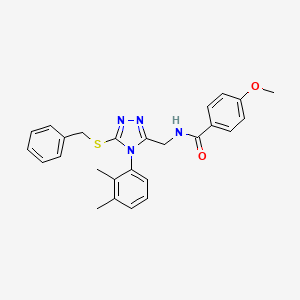
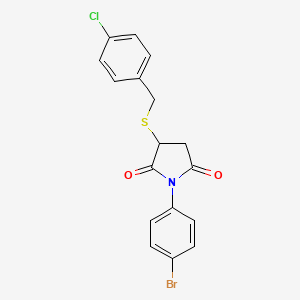
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide](/img/structure/B2482927.png)
![2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2482928.png)
![N-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2482930.png)
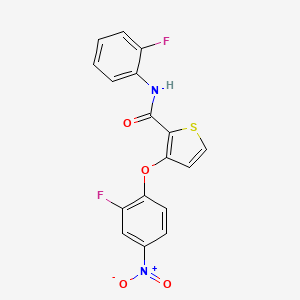
![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2482933.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2482934.png)
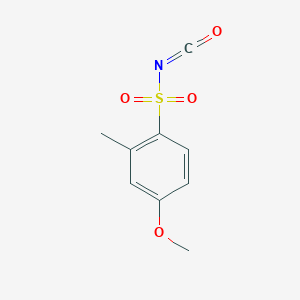
![1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482936.png)
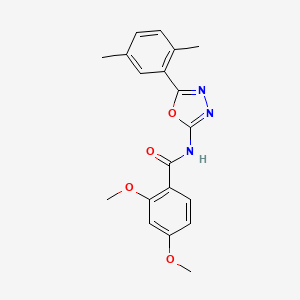

![3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2482939.png)
